molecular formula C24H22FN5O3 B2853591 4-(2-fluorophenyl)-3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034434-89-2

4-(2-fluorophenyl)-3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2853591
M. Wt: 447.47
InChI Key: AEIKPOYTXHTVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-fluorophenyl)-3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C24H22FN5O3 and its molecular weight is 447.47. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Compounds structurally related to 4-(2-fluorophenyl)-3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one have been examined for their crystal packing and hydrogen bonding characteristics. For instance, the crystal structures of certain 1-aryl-4-(biarylmethylene)piperazines, which share a degree of structural similarity, reveal extensive hydrogen bonding and one-dimensional network formations through C-H⋯O short contacts (Ullah & Altaf, 2014).

Antimicrobial and Antineoplastic Activities

The synthesis and evaluation of 1,2,4-triazole derivatives have shown promising antimicrobial activities. Novel derivatives have been synthesized and found to possess good to moderate activities against test microorganisms (Bektaş et al., 2010). Similarly, specific 1,2,4-triazole derivatives have been evaluated for anti-neoplastic activity, demonstrating significant anticancer effects in preclinical models (Arul & Smith, 2016).

Drug Metabolism Studies

Research on compounds with a similar structural framework has contributed to understanding the metabolism of novel pharmacological agents. For example, the disposition and metabolism of an orexin receptor antagonist were studied, providing insights into its elimination pathways and metabolite profiles (Renzulli et al., 2011).

Antihypertensive Agents

The synthesis of piperidine derivatives linked to a quinazoline ring system has been explored for potential antihypertensive applications. Some derivatives demonstrated strong hypotensive effects in preclinical models, suggesting a potential area of therapeutic application (Takai et al., 1986).

properties

IUPAC Name

4-[4-[[4-(2-fluorophenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidine-1-carbonyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O3/c25-18-6-2-4-8-20(18)30-21(27-28-24(30)33)13-15-9-11-29(12-10-15)23(32)17-14-22(31)26-19-7-3-1-5-16(17)19/h1-8,14-15H,9-13H2,(H,26,31)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIKPOYTXHTVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)C4=CC(=O)NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-fluorophenyl)-3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one

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